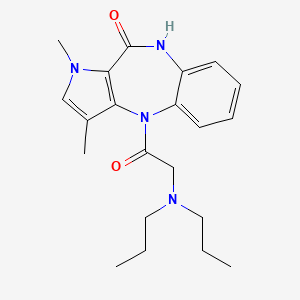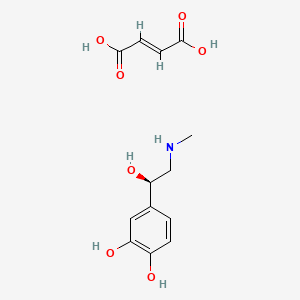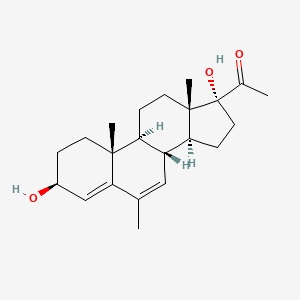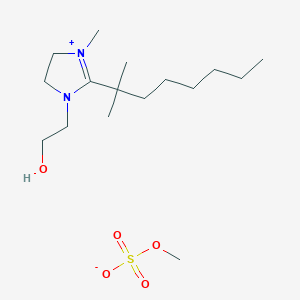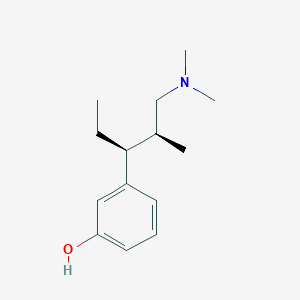
Tapentadol enantiomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tapentadol is a centrally acting opioid analgesic with a dual mechanism of action, functioning both as a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor . The compound is used primarily for the management of moderate to severe pain. Tapentadol exists as two enantiomers, which are mirror images of each other and have different pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tapentadol involves several steps, starting from 3-bromoanisole, which is converted into 3-methoxypropiophenone via an organolithium intermediate . This intermediate undergoes a Mannich reaction to form a racemic mixture of tapentadol. The racemic mixture is then resolved into its enantiomers using chiral high-performance liquid chromatography (HPLC) or chiral acids .
Industrial Production Methods
Industrial production of tapentadol typically involves the Grignard reaction, where 3-bromoanisole reacts with a Grignard reagent to form the intermediate, followed by a Mannich reaction to produce the racemic mixture. The enantiomers are then separated using chiral resolution techniques .
Chemical Reactions Analysis
Types of Reactions
Tapentadol enantiomers undergo various chemical reactions, including:
Oxidation: Tapentadol can be oxidized to form corresponding N-oxides.
Reduction: The nitro group in intermediates can be reduced to an amine group.
Substitution: Halogen substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Halogenated intermediates react with nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final enantiomerically pure tapentadol .
Scientific Research Applications
Tapentadol enantiomers have a wide range of applications in scientific research:
Chemistry: Used as a model compound to study chiral resolution and enantioselective synthesis.
Biology: Investigated for its effects on neurotransmitter systems and pain pathways.
Industry: Used in the development of new analgesic drugs with improved efficacy and safety profiles.
Mechanism of Action
Tapentadol exerts its effects through a dual mechanism of action:
μ-Opioid Receptor Agonism: Tapentadol binds to and activates μ-opioid receptors, leading to analgesia.
Norepinephrine Reuptake Inhibition: It inhibits the reuptake of norepinephrine, enhancing its analgesic effects by activating inhibitory pain pathways
Comparison with Similar Compounds
Similar Compounds
Tramadol: Similar dual mechanism but with weaker opioid receptor agonism and additional serotonin reuptake inhibition.
Oxycodone: Stronger μ-opioid receptor agonist but lacks norepinephrine reuptake inhibition.
Morphine: Pure μ-opioid receptor agonist with no norepinephrine reuptake inhibition.
Uniqueness
Tapentadol’s unique combination of μ-opioid receptor agonism and norepinephrine reuptake inhibition provides effective pain relief with potentially fewer side effects compared to other opioids. This dual mechanism allows for a broader range of pain management, including both nociceptive and neuropathic pain .
Properties
CAS No. |
454221-04-6 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
3-[(2S,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol |
InChI |
InChI=1S/C14H23NO/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14+/m1/s1 |
InChI Key |
KWTWDQCKEHXFFR-RISCZKNCSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)O)[C@H](C)CN(C)C |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


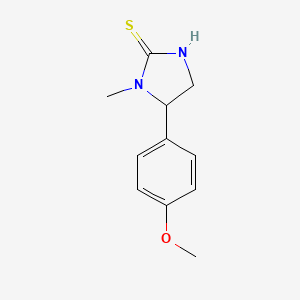
![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)
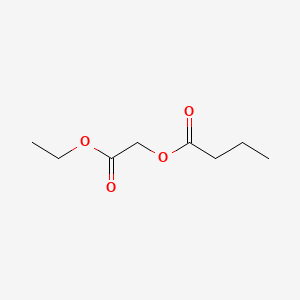
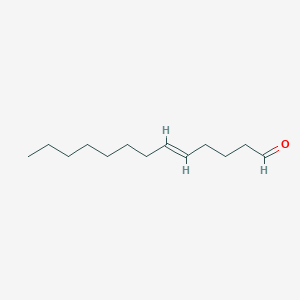
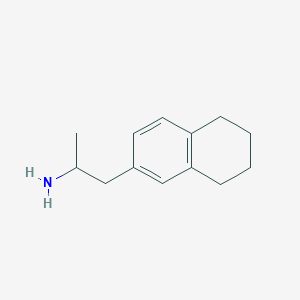
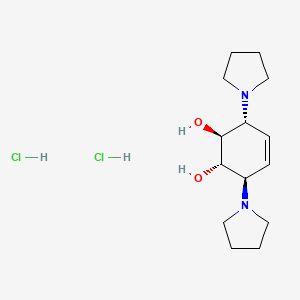

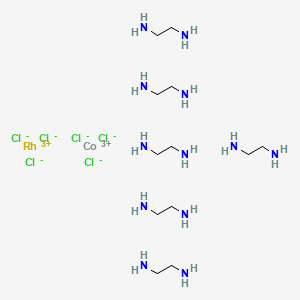
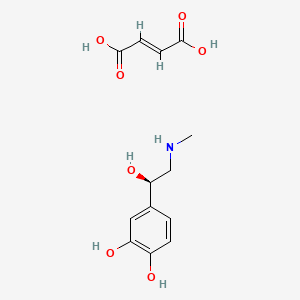
![2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12708551.png)
